

AZD-5672 Preclinical Data Package: A Technical Overview

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Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

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Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive overview of the publicly available preclinical data for **AZD-5672**, with a focus on its pharmacological profile and the scientific rationale for its investigation as a therapeutic agent for rheumatoid arthritis (RA). Despite a strong preclinical hypothesis, **AZD-5672** did not demonstrate clinical efficacy in a Phase IIb clinical trial in patients with RA.[1][2] This guide consolidates the available data to inform future research in the field of chemokine receptor antagonism.

Core Data Presentation

In Vitro Pharmacology

AZD-5672 was characterized by its high affinity and functional antagonism of the human CCR5 receptor. Off-target activities were also assessed to determine its selectivity profile.

Target	Assay Type	Result (IC50)	Reference
CCR5	Antagonist Activity	0.32 nM	--INVALID-LINK--
hERG	Cardiac Ion Channel Binding	7.3 μ M	--INVALID-LINK--
P-glycoprotein (P-gp)	Digoxin Transport Inhibition	32 μ M	--INVALID-LINK--

Pharmacokinetics

Pharmacokinetic properties of **AZD-5672** were evaluated in two preclinical species, rat and dog, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited moderate bioavailability and clearance.

Species	Bioavailability	Clearance (mL/min/kg)	Volume of Distribution (Vss, L/kg)	Half-life (t1/2, h)	Reference
Rat	Moderate	28	5.3	2.6	--INVALID-LINK--
Dog	Moderate	18	5.7	3.9	--INVALID-LINK--

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of **AZD-5672** are not publicly available, the primary literature indicates that ligand binding and chemotaxis assays were performed.[1] The following represents a generalized methodology for such assays, which would have been adapted for the specific evaluation of **AZD-5672**.

Ligand Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of **AZD-5672** to the CCR5 receptor.

Methodology: A competitive radioligand binding assay is a standard method.

- **Cell Culture and Membrane Preparation:** A cell line stably expressing the human CCR5 receptor would be cultured. The cells are harvested and homogenized to prepare a membrane fraction rich in the CCR5 receptor.
- **Assay Setup:** The assay would be performed in a multi-well plate format. Each well would contain the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1 α), and varying concentrations of unlabeled **AZD-5672**.
- **Incubation:** The plates are incubated to allow the binding of the ligands to the receptor to reach equilibrium.
- **Separation of Bound and Free Ligand:** The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
- **Detection:** The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding of the radioligand versus the concentration of **AZD-5672**. The IC₅₀ value, the concentration of **AZD-5672** that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Chemotaxis Assay (Generalized Protocol)

Objective: To assess the ability of **AZD-5672** to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand.

Methodology: A transwell migration assay is a common method.

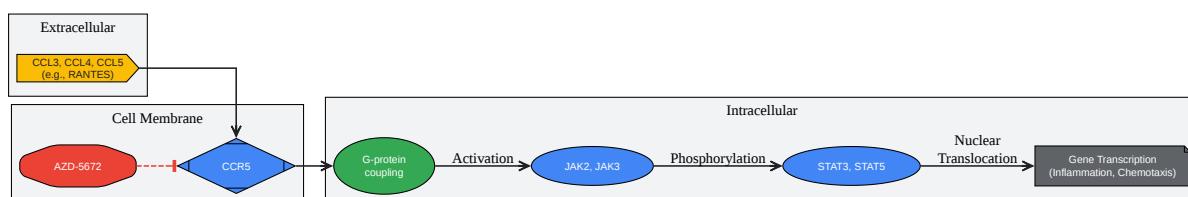
- **Cell Culture:** A cell line that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., a T-cell line) is used.
- **Assay Setup:** The assay is performed in a transwell plate, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES/CCL5) to create a chemotactic gradient.

- **Cell Seeding:** The CCR5-expressing cells, pre-incubated with varying concentrations of **AZD-5672** or vehicle control, are seeded into the upper chamber.
- **Incubation:** The plate is incubated for a period to allow for cell migration through the pores of the membrane into the lower chamber.
- **Quantification of Migration:** The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
- **Data Analysis:** The results are expressed as the percentage of inhibition of cell migration at each concentration of **AZD-5672**. The IC₅₀ value is calculated as the concentration of **AZD-5672** that causes a 50% reduction in cell migration.

Mandatory Visualizations

CCR5 Signaling Pathway in T-Cells

The binding of CCR5 ligands, such as RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4), to the CCR5 receptor on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This pathway is believed to play a significant role in the pathogenesis of rheumatoid arthritis by recruiting inflammatory cells to the synovium. **AZD-5672**, as a CCR5 antagonist, is designed to block these downstream signaling events. The JAK/STAT pathway is a key component of this signaling cascade.^{[3][4][5]}

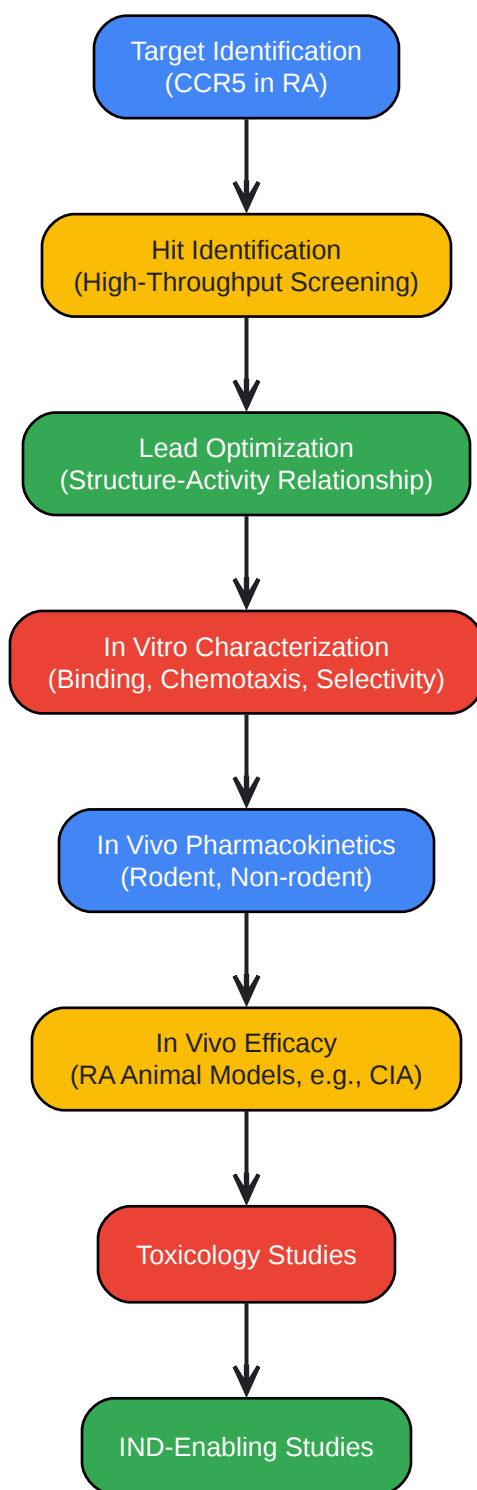


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Caption: CCR5 signaling cascade initiated by ligand binding and inhibited by **AZD-5672**.

Preclinical Development Workflow for a CCR5 Antagonist

The preclinical development of a novel CCR5 antagonist for rheumatoid arthritis, such as **AZD-5672**, would follow a structured workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical characterization before advancing to clinical trials.



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Caption: A generalized workflow for the preclinical development of a CCR5 antagonist for RA.

Conclusion

The preclinical data for **AZD-5672** supported its advancement into clinical trials based on its potent and selective antagonism of CCR5 and a strong scientific rationale for this target in rheumatoid arthritis. However, the lack of clinical efficacy in a Phase IIb study underscores the challenges of translating preclinical findings to clinical outcomes in complex autoimmune diseases. The data package for **AZD-5672**, though incomplete in the public domain, provides valuable insights for the continued exploration of chemokine receptor modulation in inflammatory conditions.

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